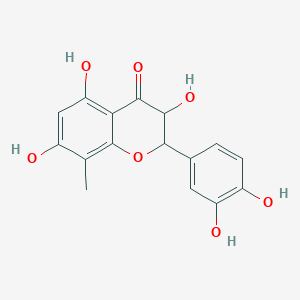
D-myo-Inositol-1,2,5,6-tetraphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol-1,2,5,6-tetraphosphate (Ins(1,2,5,6)P4) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals.. Ins(1,2,5,6)P4 binds to the murine Grp-1 PH domain with a Kd(apparent) of 0.18 µM, which is about 6.7-fold higher than for Ins(1,3,4,5)P4. It binds to rat heart membranes and significantly decreases heart rate in a pithed rat model.
Applications De Recherche Scientifique
Role in Iron-Gall-Ink Corrosion Prevention
D-myo-Inositol-1,2,5,6-tetraphosphate (sodium salt) derivatives, specifically myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), have been synthesized and shown to effectively prevent iron-gall-ink decay in cellulose items, at levels comparable to phytic acid dodecasodium salt (Šala et al., 2006).
Inhibition of Dystrophic Calcifications
Research on myo-inositol hexaphosphate (InsP6), a related compound, demonstrated its effect in inhibiting dystrophic calcifications in soft tissues. This was observed in a study where InsP6, as sodium salt, was added to diets of rats, resulting in the prevention of chemically induced calcification plaques (Grases et al., 2004).
Absorption Through the Skin
A study on the absorption of myo-inositol hexakisphosphate (InsP6) through the skin found that using a moisturizing cream as a vehicle, InsP6 sodium salt was absorbed at significantly higher amounts than the InsP6 calcium-magnesium salt. This suggests potential dermatological applications for InsP6 (Grases et al., 2005).
Role in Plant Biochemistry and Physiology
Myo-inositol, from which D-myo-Inositol-1,2,5,6-tetraphosphate is derived, plays a multifunctional role in plant biochemistry and physiology. It's involved in diverse processes impacting growth and development, such as biosynthesis, phosphate ester hydrolysis, and O-methylation (Loewus & Murthy, 2000).
Cardioprotective Effects
D-myo-inositol-1,4,5-trisphosphate, a related compound, shows cardioprotective effects by triggering a reduction of infarct size, comparable to ischemic preconditioning. This effect is believed to be initiated by receptor binding and involves communication via gap junctions (Przyklenk et al., 2005).
Synthesis and Structural Analysis
Research has been conducted on the synthesis of various derivatives and analogues of D-myo-inositol tetrakisphosphate, providing insights into their structure and potential biological roles. Such studies contribute to understanding the mechanisms of action of these compounds in various biological systems (Horne & Potter, 2001; Takahashi et al., 2001).
Metal-Chelating and Tyrosinase-Inhibiting Properties
Myo-inositol hexaphosphate (IP6), extracted as its sodium salt from stabilized rice bran, displayed effective metal-chelating and tyrosinase-inhibiting properties. These findings suggest potential applications in various fields including dermatology and metallurgy (Rodriguez et al., 2014).
Enhancement of Salt Tolerance in Plants
Studies on overexpression of the IbMIPS1 gene, which involves the biosynthesis of myo-inositol, in transgenic sweetpotato, showed enhanced salt tolerance, suggesting the potential agricultural applications of myo-inositol derivatives (Wang et al., 2016).
Propriétés
Nom du produit |
D-myo-Inositol-1,2,5,6-tetraphosphate (sodium salt) |
|---|---|
Formule moléculaire |
C6H12O18P4· 4Na |
Poids moléculaire |
588 |
InChI |
InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2-,3?,4?,5?,6?;;;;/m1..../s1 |
Clé InChI |
DZJJWPAQUIBBLR-SEPOYWDNSA-J |
SMILES |
O[C@@H]1[C@@H](O)[C@@H](O[P+]([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O])(O)=O)[C@H]1OP([O-])([OH+])=O.[Na+].[Na].[Na].[Na] |
Synonymes |
Ins(1,2,5,6)P4 (sodium salt); 1,2,5,6-IP4 (sodium salt) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



